N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide
Description
N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 4-bromophenyl group at the carboxamide nitrogen and a 3,4,5-trimethoxybenzoyl substituent at the piperidine nitrogen. Its synthesis involves condensation of the parent piperidine-4-carboxamide with 3,4,5-trimethoxybenzoyl chloride, yielding a product characterized by NMR, HRMS, and pharmacological assays .
Properties
IUPAC Name |
N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN2O5/c1-28-18-12-15(13-19(29-2)20(18)30-3)22(27)25-10-8-14(9-11-25)21(26)24-17-6-4-16(23)5-7-17/h4-7,12-14H,8-11H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNBCGJAHXZZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H25BrN2O5
- Molecular Weight : 477.3 g/mol
- Purity : Typically 95%.
The biological activity of this compound can be attributed to its interactions with various biological targets. The compound is hypothesized to exert its effects through the following mechanisms:
- Receptor Modulation : Similar compounds have shown activity as receptor antagonists, particularly in the modulation of NK(1) receptors .
- Inhibition of Microtubule Formation : Some derivatives have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
- Antimicrobial Activity : The presence of bromine and methoxy groups may enhance antimicrobial properties by increasing electron density and facilitating interactions with microbial targets .
Anticancer Activity
A study on related compounds indicated that modifications at specific positions significantly affect their anticancer activity. For instance, compounds with a trimethoxybenzoyl moiety exhibited potent antiproliferative effects against various tumor cell lines, suggesting that this compound could have similar properties .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3f | HeLa | <0.5 | Tubulin inhibition |
| 3g | HT-29 | >10 | Reduced activity due to structural modification |
Antimicrobial Activity
The compound's bromine substituent may enhance its antibacterial properties. Research comparing thiosemicarbazide derivatives has shown that increased electron density from halogen substitutions correlates with higher antibacterial efficacy .
Case Studies
- In Vitro Studies : A series of piperidine derivatives were tested for their ability to inhibit cell growth in various cancer cell lines. The results indicated that compounds structurally similar to this compound demonstrated significant cytotoxicity at low concentrations.
- In Vivo Studies : In animal models, similar compounds were effective in reducing tumor size in xenograft models, supporting their potential as therapeutic agents against resistant cancer types .
Scientific Research Applications
Receptor Modulation
N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide acts as a receptor antagonist, particularly influencing neurokinin receptors. This modulation can significantly impact physiological processes such as pain perception and inflammation management. Research indicates that compounds with similar structures may be effective in treating conditions like chronic pain and inflammatory disorders.
Anticancer Activity
The compound exhibits potential anticancer properties through the inhibition of microtubule formation. This action can lead to cell cycle arrest in cancer cells, making it a candidate for further research in oncology. A study highlighted that various piperidine derivatives could affect enzymes and receptors involved in cancer progression, suggesting that this compound may contribute to the development of new cancer therapies.
Antimicrobial Properties
The antimicrobial activity of this compound is attributed to its structural components. The bromine and methoxy groups enhance electron density, facilitating interactions with microbial targets. Preliminary studies have shown efficacy against certain bacterial strains, indicating its potential as an antimicrobial agent.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Piperidine Derivatives : Research demonstrated that piperidine derivatives could inhibit viral replication in Herpes Simplex Virus type 1 and Coxsackievirus B2. The findings suggested that structural modifications could enhance antiviral activity.
- In Silico Studies : Computational methods were employed to predict the interaction of piperidine derivatives with various biological targets. These studies indicated potential applications in treating central nervous system diseases and metabolic disorders by modulating specific pathways.
Summary Table of Biological Activities
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Receptor Modulation | Antagonism of neurokinin receptors | Pain management |
| Anticancer Activity | Inhibition of microtubule formation | Cancer therapy |
| Antimicrobial Properties | Enhanced interactions due to bromine and methoxy groups | Treatment of bacterial infections |
| Antiviral Activity | Inhibition of viral replication | Potential antiviral agents |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, synthetic yields, and biological activities:
Key Observations:
Impact of Substituents on Yield :
- Sulfonyl-containing analogs (e.g., 2,4-dichlorophenylsulfonyl) exhibit variable yields (16–75%), influenced by steric hindrance and electronic effects during sulfonylation .
- The 3,4,5-trimethoxybenzoyl group in the target compound provides moderate yield (63%), likely due to the stability of the benzoyl chloride intermediate .
Biological Activity Trends: The 3,4,5-trimethoxybenzoyl group correlates with analgesic activity in the target compound, possibly due to enhanced binding to opioid or cannabinoid receptors . In contrast, sulfonyl analogs (e.g., 3-bromophenylsulfonyl) show untested but hypothesized CNS activity due to halogen interactions .
Structural and Computational Insights :
- The thiophene-2-sulfonyl analog demonstrates how heterocyclic sulfonyl groups may alter binding pocket interactions, as modeled by docking studies (AutoDock Vina) .
- Hydrogen bonding in the crystal structure of N-(4-bromophenyl)-3,4,5-trimethoxybenzamide suggests similar intermolecular interactions in the target compound .
Structure-Activity Relationship (SAR) Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
